2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol
Overview
Description
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde or 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetone.
Reduction: Formation of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- 2-Fluoro-5-(trifluoromethyl)phenylmethanol
- 1-(2,6-Dichloro-3-fluoro-phenyl)ethanol
Uniqueness
2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5,14H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXPZMVFHSULLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695227 | |
Record name | 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000528-45-9 | |
Record name | 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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